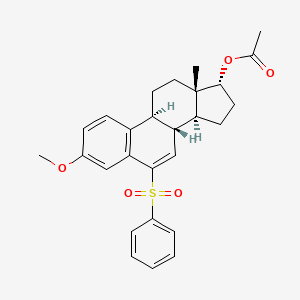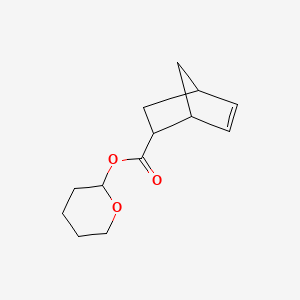
Zirconyl Hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconyl Hydroxide, also known as Zirconium(IV) Hydroxide, is a white, water-insoluble compound with the chemical formula Zr(OH)₄. It is a precursor to various zirconium compounds and materials, including zirconia (zirconium dioxide), which is widely used in ceramics, refractories, and other high-technology applications. This compound is valued for its chemical stability, high melting point, and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconyl Hydroxide can be synthesized through several methods, including:
Precipitation Method: This involves the reaction of zirconium salts (such as zirconium chloride or zirconium nitrate) with a base like sodium hydroxide or ammonium hydroxide. The reaction typically occurs at room temperature, resulting in the precipitation of this compound. [ \text{ZrCl}_4 + 4\text{NaOH} \rightarrow \text{Zr(OH)}_4 + 4\text{NaCl} ]
Hydrothermal Synthesis: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions in an autoclave. This process can yield highly crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving zirconium salts in water, followed by the addition of a base to precipitate the hydroxide. The precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Decomposition: When heated to around 550°C, this compound decomposes to form zirconia (zirconium dioxide) and water. [ \text{Zr(OH)}_4 \rightarrow \text{ZrO}_2 + 2\text{H}_2\text{O} ]
Reaction with Acids: this compound reacts with mineral acids to form corresponding zirconium salts. For example, with hydrochloric acid, it forms zirconium chloride. [ \text{Zr(OH)}_4 + 4\text{HCl} \rightarrow \text{ZrCl}_4 + 4\text{H}_2\text{O} ]
Common Reagents and Conditions:
Bases: Sodium hydroxide, ammonium hydroxide.
Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.
Major Products:
Zirconia (Zirconium Dioxide): Formed by the decomposition of this compound.
Zirconium Salts: Formed by the reaction with acids.
Scientific Research Applications
Zirconyl Hydroxide has a wide range of applications in scientific research, including:
Catalysis: Used as a precursor for the preparation of solid acid catalysts.
Nanomaterials: Employed in the synthesis of zirconia nanoparticles, which have applications in catalysis, electronics, and biomedical fields.
Biomedical Applications: Zirconia, derived from this compound, is used in dental implants, prosthetics, and drug delivery systems due to its biocompatibility and mechanical properties.
Environmental Applications: Used in water treatment processes to remove heavy metals and other contaminants.
Mechanism of Action
The mechanism of action of Zirconyl Hydroxide in various applications is primarily based on its ability to undergo chemical transformations and interact with other substances. For instance:
Catalysis: this compound can act as a catalyst or catalyst support, facilitating chemical reactions by providing active sites for reactants.
Adsorption: In environmental applications, this compound can adsorb heavy metals and other contaminants from water, due to its high surface area and chemical reactivity.
Comparison with Similar Compounds
Zirconium Dioxide (Zirconia): A major product derived from Zirconyl Hydroxide, used extensively in ceramics and biomedical applications.
Zirconium Chloride: Formed by the reaction of this compound with hydrochloric acid, used in organic synthesis and catalysis.
Uniqueness: this compound is unique due to its versatility as a precursor to various zirconium compounds and materials. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
12161-08-9 |
|---|---|
Molecular Formula |
H2O3Zr |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
dihydroxy(oxo)zirconium |
InChI |
InChI=1S/2H2O.O.Zr/h2*1H2;;/q;;;+2/p-2 |
InChI Key |
LWOSHKSQGMBYCN-UHFFFAOYSA-L |
Canonical SMILES |
O[Zr](=O)O |
Synonyms |
Zirconium Hydroxide Oxide; Zirconium Hydroxide; Zirconium Hydroxide Oxide; Zirconyl Hydroxide; Metazirconic Acid; Zirconium Oxodihydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)




